Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c1-2-20-13(19)8-4-7-12(18)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJHSFDYVEWJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645733 |

Source

|

| Record name | Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-75-8 |

Source

|

| Record name | Ethyl δ-oxo-3-(trifluoromethyl)benzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

CAS Number: 898777-75-8

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, a valuable building block in contemporary drug discovery and chemical research. This document delves into the compound's synthesis, purification, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound, with the Chemical Abstracts Service (CAS) number 898777-75-8, is an aryl ketoester of significant interest in medicinal chemistry.[1] Its structure incorporates a trifluoromethylphenyl group, a moiety renowned for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, where it often serves to block metabolic degradation and improve the overall pharmacokinetic profile of a molecule.[2]

The valerate chain with its terminal ethyl ester provides a versatile synthetic handle for further molecular elaboration, making this compound an attractive starting material for the synthesis of more complex heterocyclic and carbocyclic structures. This guide will provide a detailed exploration of the essential technical aspects of working with this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 898777-75-8 | [1] |

| Molecular Formula | C₁₄H₁₅F₃O₃ | [1] |

| Molecular Weight | 288.26 g/mol | [] |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | - |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the keto-ester side chain onto the trifluoromethyl-substituted benzene ring.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[4]

Reaction Scheme:

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Materials and Reagents:

-

1-(Trifluoromethyl)benzene

-

Ethyl glutaryl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

-

Addition of Acylating Agent: Add ethyl glutaryl chloride dropwise to the stirred suspension. The formation of a reactive acylium ion intermediate is initiated.

-

Addition of Aromatic Substrate: Subsequently, add 1-(trifluoromethyl)benzene dropwise to the reaction mixture. The meta-directing effect of the trifluoromethyl group will favor the formation of the desired 3-substituted product.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the compound in high purity for subsequent applications.

Workflow for Purification:

Caption: A standard workflow for the purification of the target compound.

Detailed Protocol:

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient will need to be determined by TLC analysis of the crude mixture.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-7.6 | m | 4H | Aromatic protons |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 3.10 | t | 2H | -C(O)CH₂- |

| 2.80 | t | 2H | -CH₂C(O)Ar |

| 2.10 | p | 2H | -CH₂CH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~137-124 | Aromatic carbons (including C-CF₃) |

| ~124 (q) | -CF₃ |

| ~61 | -OCH₂CH₃ |

| ~38 | -C(O)CH₂- |

| ~33 | -CH₂C(O)Ar |

| ~20 | -CH₂CH₂CH₂- |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

Expected Molecular Ion Peak (M⁺): m/z = 288.10

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. Due to the presence of keto-enol tautomerism in β-keto esters, which can lead to poor peak shape, a robust method is required.[8]

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to suppress ionization and improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by UV-Vis spectroscopy of the pure compound (likely around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Increasing the temperature can sometimes improve peak shape for tautomerizing compounds.[8]

Applications in Research and Drug Development

The strategic placement of the trifluoromethyl group suggests that this compound is a valuable intermediate in the synthesis of bioactive molecules.

Potential Applications:

-

Scaffold for Kinase Inhibitors: The aryl ketone motif is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases. This compound could be a starting point for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.[9]

-

Precursor for Heterocyclic Compounds: The keto-ester functionality is amenable to a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems such as pyridines, pyrimidines, and diazepines, which are prevalent in pharmaceuticals.

-

Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety considerations for related compounds provide a strong basis for safe handling.[10][11][12][13][14]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[10]

-

Fire Safety: Keep away from heat, sparks, and open flames. Esters can be flammable.[11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a strategically important chemical entity with significant potential in the field of drug discovery and organic synthesis. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. Proper purification and thorough analytical characterization are crucial to ensure its quality for downstream applications. While specific applications are still emerging, its structural features make it a promising candidate for the development of novel therapeutics. Adherence to standard laboratory safety protocols is essential when handling this compound. This guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

- Elan Chemical.

- Carl ROTH.

- CPAchem.

- Carl ROTH.

- BOC Sciences. CAS 898777-75-8 ETHYL 5-OXO-5-(3-TRIFLUOROMETHYLPHENYL)

- Hovione.

- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

- Chromatography Forum. beta keto esters by HPLC. (2010-11-26).

- Sigma-Aldrich. Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)

- ResearchGate.

- ChemicalBook. ETHYL 5-OXO-5-(3-TRIFLUOROMETHYLPHENYL)

- MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)

- Chemguide.

- PMC - NIH. Asymmetric reduction of ketones and β-keto esters by (S)

- Google Patents. (12) United States Patent (10) Patent No.: US 7,790,905 B2. (2003-12-29).

- Google Patents. US11702401B2 - Compounds and methods of use.

- SpectraBase. ethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)

- Benchchem. Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)

- SpectraBase. 2-furyl)

- ResearchGate. The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)

- Google Patents. US8598087B2 - Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4, 5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naph-thalenecarboxamide.

- Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.

- BLDpharm. 898783-38-5|Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)

- Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22).

- MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.

- YouTube. 18.

- Google Patents. US10000493B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].

- Sigma-Aldrich. ethyl 5-oxo-5-[3-(piperidinomethyl)

- PMC - NIH.

- NIH. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

- ResearchGate. (PDF) A Theoretical Analysis of the 19F NMR Spectrum of 5-(Perfluoroethyl)-3,4,5-tris(trifluoromethyl)pyrazolidin-3-ol. (2025-08-09).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. jelsciences.com [jelsciences.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 9. US10000493B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. elan-chemical.com [elan-chemical.com]

- 12. carlroth.com [carlroth.com]

- 13. cpachem.com [cpachem.com]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, a keto-ester of significant interest in medicinal chemistry and organic synthesis. This document is structured to deliver not just data, but also the scientific rationale behind the proposed experimental methodologies, ensuring both technical accuracy and practical applicability.

Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 898777-75-8, is a derivative of valeric acid featuring a trifluoromethylphenyl group.[1] This substitution is of particular interest in drug development due to the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC |

| Synonyms | Benzenepentanoic acid, δ-oxo-3-(trifluoromethyl)-, ethyl ester | Chemical Abstracts |

| CAS Number | 898777-75-8 | [1] |

| Molecular Formula | C14H15F3O3 | [1] |

| Molecular Weight | 288.26 g/mol | Calculated |

| Predicted Physical State | Colorless to pale yellow oil | Based on similar structures |

| Predicted Boiling Point | > 300 °C at 760 mmHg | Estimation from related compounds |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Based on structural analysis |

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of γ-keto-esters such as this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful method allows for the formation of the key carbon-carbon bond between the aromatic ring and the keto-ester backbone. The causality behind this choice lies in its reliability and high yields when appropriate catalytic conditions are employed.

Reaction Rationale and Pathway

The proposed synthesis involves the acylation of 1-bromo-3-(trifluoromethyl)benzene with ethyl glutaryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.

Caption: Proposed Friedel-Crafts acylation pathway.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating through in-process controls and clear purification steps.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add ethyl glutaryl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes to form the acylium ion complex.

-

Aromatic Substrate Addition: Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Triplet and quartet for the ethyl ester protons. - Multiplets for the aliphatic chain protons. - Aromatic protons in the downfield region, showing splitting patterns consistent with a 1,3-disubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbons for the ketone and ester. - Aliphatic carbons of the ethyl and valerate chain. - Aromatic carbons, including the quaternary carbon attached to the trifluoromethyl group. |

| ¹⁹F NMR | - A singlet corresponding to the -CF₃ group. |

| FT-IR | - Strong C=O stretching frequencies for the ketone (~1690 cm⁻¹) and the ester (~1730 cm⁻¹). - C-F stretching bands. - Aromatic C-H and C=C stretching bands. |

| Mass Spec (ESI) | - A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

A single, sharp peak with a purity of >95% is the target for a successful synthesis.

Caption: Analytical workflow for characterization.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed methodologies are grounded in established chemical principles and are designed to be reproducible and reliable. The detailed analytical workflow ensures the structural integrity and purity of the final compound, making it suitable for further applications in research and development.

References

-

PrepChem. Synthesis of Ethyl 3-oxo-5-phenylpentanoate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. webassign.net [webassign.net]

- 10. fiveable.me [fiveable.me]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organomation.com [organomation.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

The Trifluoromethylphenyl Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethylphenyl moiety has become a hallmark of contemporary medicinal chemistry, contributing to the enhanced efficacy and developability of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the biological significance of this privileged structural motif. We will delve into the fundamental physicochemical properties imparted by the trifluoromethyl group, dissect its profound impact on metabolic stability and pharmacokinetic profiles, and elucidate its role in modulating target engagement. Through a detailed examination of structure-activity relationships, illustrative case studies of prominent FDA-approved drugs, and practical experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the trifluoromethylphenyl group in the design of next-generation therapeutics.

The Physicochemical Powerhouse: How the Trifluoromethyl Group Transforms a Phenyl Ring

The trifluoromethyl (-CF3) group is a bioisostere of the methyl (-CH3) group, yet it imparts dramatically different electronic and lipophilic properties to an aromatic ring. Understanding these differences is fundamental to appreciating its utility in drug design.

Electronic Effects: A Tale of Two Inductive Personalities

The potent electron-withdrawing nature of the three fluorine atoms creates a strong inductive effect (-I), significantly decreasing the electron density of the attached phenyl ring. This has several important consequences:

-

Modulation of pKa: The electron-withdrawing -CF3 group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, an aniline nitrogen becomes less basic, and a carboxylic acid becomes more acidic. This fine-tuning of ionization state is critical for optimizing a drug's solubility, permeability, and target interactions.

-

Enhanced Target Interactions: The electron-poor nature of the trifluoromethylphenyl ring can lead to favorable quadrupole-quadrupole or dipole-dipole interactions with electron-rich residues in a protein's binding pocket. Furthermore, the fluorine atoms can participate in hydrogen bonding, albeit weakly, and other non-covalent interactions.

Lipophilicity: A Surprising Twist

Counterintuitively, the highly polar C-F bonds of the trifluoromethyl group result in a significant increase in lipophilicity. This is attributed to the fact that the fluorine atoms are poor hydrogen bond acceptors, leading to less favorable interactions with water. The Hansch hydrophobicity constant (π) for a CF3 group is approximately +0.88, in stark contrast to the methyl group's π value of +0.56. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]

To illustrate this, consider the calculated logP (cLogP) values of a simple benzene ring versus its substituted analogs:

| Compound | Substituent | cLogP |

| Benzene | -H | 2.13[2] |

| Toluene | -CH3 | 2.73[3] |

| Trifluoromethylbenzene | -CF3 | 2.83 |

Table 1: Comparison of calculated logP values for benzene, toluene, and trifluoromethylbenzene.

This table clearly demonstrates the significant increase in lipophilicity imparted by the trifluoromethyl group compared to both hydrogen and a methyl group.

Fortifying the Fortress: The Trifluoromethylphenyl Moiety and Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethylphenyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol, compared to about 100 kcal/mol for a carbon-hydrogen bond. This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Blocking Metabolic Hotspots

A common strategy in drug design is to introduce a trifluoromethyl group at a position on the phenyl ring that is susceptible to metabolic oxidation. This "metabolic blocking" can prevent the formation of unwanted metabolites, prolong the drug's half-life, and improve its overall pharmacokinetic profile.

Caption: Metabolic blocking by a trifluoromethyl group.

Experimental Workflow: Assessing Metabolic Stability

A standard in vitro assay to evaluate the metabolic stability of a compound involves incubating it with liver microsomes, which are rich in CYP enzymes.

Caption: Workflow for a microsomal metabolic stability assay.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a working solution of the test compound at a final concentration of 1 µM in potassium phosphate buffer.

-

Prepare a microsomal suspension in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

-

Incubation:

-

In a 96-well plate, add the test compound working solution and the microsomal suspension.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1][4]

-

Case Studies: Trifluoromethylphenyl-Containing Drugs on the Market

The successful application of the trifluoromethylphenyl moiety is evident in numerous FDA-approved drugs across various therapeutic areas.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on one of the phenyl rings is crucial for its activity and selectivity. It occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform.

Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor

Fluoxetine is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group in the para-position of the phenoxy ring enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[1] It also contributes to the molecule's overall conformation and binding affinity for the serotonin transporter.

Sorafenib (Nexavar®): A Multi-Kinase Inhibitor

Sorafenib is a kinase inhibitor used in the treatment of various cancers. The trifluoromethylphenyl moiety plays a key role in its binding to the ATP-binding pocket of several kinases, including VEGFR and PDGFR. The electron-withdrawing nature of the -CF3 group is thought to contribute to favorable interactions within the kinase domain.

Beyond Metabolism: The Trifluoromethylphenyl Moiety in Target Engagement and Safety

The influence of the trifluoromethylphenyl group extends beyond pharmacokinetics to directly impact a drug's pharmacodynamics and safety profile.

Modulating Receptor Binding Affinity

As seen with Celecoxib, the steric bulk and electronic properties of the trifluoromethylphenyl moiety can be exploited to achieve selective binding to a specific target over related off-targets. The strategic placement of this group can either enhance favorable interactions or introduce steric hindrance to prevent binding to unintended proteins.

Objective: To determine the binding affinity of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor.

Materials:

-

Cell membranes or purified receptors expressing the target of interest.

-

Radiolabeled ligand with known high affinity for the receptor.

-

Test compound and a known reference compound.

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup:

-

In a multi-well plate, add the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[5][6][7][8][9]

-

Mitigating Off-Target Effects: The hERG Case

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiotoxicity. While certain structural features can predispose a compound to hERG inhibition, the introduction of a trifluoromethyl group can sometimes mitigate this risk by altering the molecule's electrostatic potential and overall shape, thereby reducing its affinity for the hERG channel pore.

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel.

Principle: This cell-based assay uses a surrogate ion, thallium (Tl+), which passes through the hERG channel. A Tl+-sensitive fluorescent dye is used to measure the influx of Tl+ into the cells. Inhibition of the hERG channel by a test compound results in a decrease in the fluorescent signal.[10][11]

Materials:

-

A stable cell line expressing the hERG channel (e.g., HEK293 or U2OS cells).[12]

-

Thallium-sensitive fluorescent dye.

-

Assay buffer and a stimulus buffer containing thallium.

-

Test compound and a known hERG inhibitor (e.g., astemizole).

-

A fluorescence plate reader.

Procedure:

-

Cell Plating and Dye Loading:

-

Plate the hERG-expressing cells in a multi-well plate.

-

Load the cells with the thallium-sensitive fluorescent dye.

-

-

Compound Incubation:

-

Add varying concentrations of the test compound to the wells and incubate.

-

-

Thallium Flux Measurement:

-

Add the thallium-containing stimulus buffer to initiate ion flux.

-

Immediately measure the change in fluorescence over time using a plate reader.

-

-

Data Analysis:

Synthetic Strategies for Introducing the Trifluoromethylphenyl Moiety

A variety of synthetic methods are available for the incorporation of the trifluoromethylphenyl group into a lead molecule. The choice of method depends on the specific starting materials and the desired position of the trifluoromethyl group.

Synthesis of Celecoxib: A Claisen Condensation and Cyclization Approach

The synthesis of Celecoxib typically involves a Claisen condensation between 4'-methylacetophenone and an ethyl trifluoroacetate to form a 1,3-dione intermediate. This is followed by a cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide to construct the pyrazole ring.[15]

Sources

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Benzene - Wikipedia [en.wikipedia.org]

- 3. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. rockefeller.edu [rockefeller.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

A Senior Application Scientist's Perspective on a Novel Neuroinflammatory Modulator

Authored by: [Your Name/Gemini]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate. Integrating principles of medicinal chemistry and neurobiology, we postulate that this molecule functions as a potent modulator of neuroinflammatory pathways. This hypothesis is predicated on the unique structural attributes of the compound: a trifluoromethylphenyl moiety, known to enhance blood-brain barrier permeability and target engagement, and a γ-keto-ester functional group, which may serve as a key pharmacophore for enzyme inhibition or metabolic modulation within the central nervous system. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale.

Introduction: The Emerging Landscape of Neuroinflammation and Therapeutic Intervention

Neuroinflammation is increasingly recognized as a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The sustained activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory cytokines, chemokines, and reactive oxygen species contribute to a neurotoxic environment that drives neuronal dysfunction and death. Consequently, the development of novel therapeutic agents that can effectively modulate these inflammatory cascades within the central nervous system (CNS) is of paramount importance.

This compound is a synthetic small molecule that presents a compelling profile for potential neuroprotective activity. Its structure combines two key features that are prevalent in successful CNS-acting drugs:

-

The Trifluoromethylphenyl Group: The incorporation of a trifluoromethyl group into a phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier.[1][2] This moiety can also play a crucial role in the binding affinity and selectivity of the compound for its biological target.[3]

-

The γ-Keto-Ester Moiety: This functional group is a versatile pharmacophore found in a variety of biologically active compounds.[4] γ-keto esters and related structures have been shown to act as enzyme inhibitors and can be metabolized to modulate cellular energy pathways.[5][6][7][8]

This guide puts forth the central hypothesis that this compound exerts its effects by targeting key enzymatic regulators of neuroinflammation.

A Central Hypothesis: Dual-Action Neuroinflammatory Modulation

We hypothesize that this compound acts as a dual-function modulator of neuroinflammatory processes through two potential, non-mutually exclusive mechanisms:

Primary Hypothesis: Direct inhibition of pro-inflammatory enzymes within the CNS. The trifluoromethylphenyl group facilitates passage across the blood-brain barrier and orients the molecule within the active site of a target enzyme, such as a histone deacetylase (HDAC) or cyclooxygenase (COX). The electrophilic nature of the γ-keto group could then form a reversible or irreversible covalent bond with a key amino acid residue in the enzyme's active site, leading to its inhibition.

Secondary Hypothesis: Modulation of microglial metabolism. Following transport into the CNS, the ethyl ester of the compound may be cleaved by intracellular esterases, releasing the corresponding γ-keto acid. This metabolite could then enter cellular metabolic pathways, potentially influencing the metabolic reprogramming of microglia. Activated microglia undergo a metabolic shift towards glycolysis, which fuels their pro-inflammatory phenotype. By providing an alternative substrate, the γ-keto acid could shift microglial metabolism away from this pro-inflammatory state, thereby reducing the production of inflammatory mediators.

The following diagram illustrates the proposed signaling pathway for the primary hypothesis:

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation: A Phased Approach

To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Phase 1: In Vitro Target Engagement and Enzymatic Inhibition

The initial phase focuses on identifying the direct molecular targets of the compound.

Experimental Protocol 1: HDAC and COX Enzyme Inhibition Assays

-

Objective: To determine if this compound directly inhibits the activity of key pro-inflammatory enzymes.

-

Methodology:

-

Utilize commercially available HDAC and COX (COX-1 and COX-2) inhibitor screening kits.

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Incubate the recombinant human enzymes with the compound and the appropriate substrate according to the kit manufacturer's instructions.

-

Measure the enzymatic activity using a fluorescent or colorimetric plate reader.

-

Include known inhibitors as positive controls (e.g., Trichostatin A for HDACs, Celecoxib for COX-2).

-

-

Data Analysis: Calculate the IC50 value for each enzyme to determine the compound's inhibitory potency.

Table 1: Hypothetical IC50 Values for In Vitro Enzyme Inhibition

| Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |

| HDAC1 | 5.2 | 0.01 (Trichostatin A) |

| HDAC6 | 1.8 | 0.01 (Trichostatin A) |

| COX-1 | >100 | 0.5 (Ibuprofen) |

| COX-2 | 12.5 | 0.1 (Celecoxib) |

Phase 2: Cellular Assays for Anti-Inflammatory Activity

This phase aims to confirm the compound's efficacy in a cellular context.

Experimental Protocol 2: Cytokine Release in LPS-Stimulated Microglia

-

Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in activated microglial cells.

-

Methodology:

-

Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).

-

Pre-treat the cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine release and calculate the EC50.

Caption: Experimental workflow for assessing anti-inflammatory activity in microglia.

Phase 3: In Vivo Proof-of-Concept

The final phase will evaluate the compound's efficacy in a relevant animal model of neuroinflammation.

Experimental Protocol 3: LPS-Induced Neuroinflammation Mouse Model

-

Objective: To determine if the compound can mitigate neuroinflammation and associated behavioral deficits in vivo.

-

Methodology:

-

Administer the test compound or vehicle to mice via oral gavage for a predetermined period.

-

Induce neuroinflammation by intraperitoneal injection of LPS.

-

Assess sickness behavior (e.g., locomotor activity, weight loss).

-

At the study endpoint, collect brain tissue.

-

Measure levels of inflammatory markers (e.g., Iba1 for microglial activation, inflammatory cytokines) in brain homogenates using immunohistochemistry and ELISA.

-

-

Data Analysis: Compare the behavioral and biochemical outcomes between the compound-treated and vehicle-treated groups using appropriate statistical tests.

Concluding Remarks and Future Directions

The proposed mechanism of action for this compound as a neuroinflammatory modulator provides a solid foundation for its further investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental framework outlined in this guide offers a clear and logical path to validate this hypothesis. Future studies should aim to elucidate the precise molecular interactions with its target(s) through techniques such as X-ray crystallography and to explore its pharmacokinetic and pharmacodynamic profile in more detail. The promising structural features of this compound warrant a thorough investigation into its therapeutic potential.

References

-

D'Mello, S. & Biehl, E. R. (2008). Compounds May Help Combat Brain Diseases. Experimental Biology and Medicine. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23679-23690. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(94), 11133-11148. [Link]

-

Khatik, G. L., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 6. [Link]

-

Puchulu-Campanella, E., et al. (2021). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Pharmaceuticals, 14(3), 223. [Link]

-

Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. The Journal of Lipid Research, 55(10), 2043-2051. [Link]

-

Wang, J., et al. (2024). Regulation of Ketone Body Metabolism and the Role of PPARα. International Journal of Molecular Sciences, 25(13), 7089. [Link]

-

Yuan, Y., et al. (2022). Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. Nature Communications, 13(1), 6431. [Link]

-

Zhang, Y., et al. (2024). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Communications Chemistry, 7(1), 1-14. [Link]

-

Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

-

Anonymous. (2020). Memorize Enzyme Inhibition. YouTube. [Link]

-

Anonymous. (2021). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]

-

Anonymous. (2024). Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs. MDPI. [Link]

-

Anonymous. (2025). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. [Link]

-

Anonymous. (2025). Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities. PubMed Central. [Link]

-

Anonymous. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(1), 1. [Link]

-

Anonymous. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]

-

Anonymous. (2024). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. YouTube. [Link]

-

Anonymous. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. National Institutes of Health. [Link]

-

Anonymous. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

Anonymous. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Anonymous. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. National Institutes of Health. [Link]

-

Anonymous. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Anonymous. (2025). Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl]. ResearchGate. [Link]

-

Anonymous. (2025). Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv. [Link]

-

Anonymous. (n.d.). Ethyl 5-oxopentanoate. PubChem. [Link]

-

Anonymous. (n.d.). Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. AA Blocks. [Link]

-

Anonymous. (n.d.). ethyl valerate. The Good Scents Company. [Link]

-

Anonymous. (n.d.). Fructosephosphates. Wikipedia. [Link]

Sources

- 1. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Whitepaper: In Silico Prediction of Bioactivity for Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned in silico computational methods as a cornerstone of modern pharmaceutical research.[1] This technical guide provides a comprehensive, methodology-driven framework for predicting the bioactivity of a novel small molecule, Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate. We navigate a multi-faceted computational workflow, beginning with fundamental physicochemical characterization and moving through target identification, molecular docking, pharmacophore modeling, and critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind methodological choices to ensure technical accuracy and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to prioritize and de-risk promising chemical entities before committing to resource-intensive laboratory synthesis and screening.

Introduction to the Candidate Molecule

This compound is a small organic molecule featuring a keto-ester backbone and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity. Understanding the potential biological targets and pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Computational approaches allow for the rapid, cost-effective screening of vast chemical spaces to identify and optimize lead compounds.[2] By establishing a quantitative relationship between a molecule's structure and its biological activity (QSAR), these methods can prioritize candidates, guide chemical modifications, and reduce reliance on animal testing.[3][4] This guide provides a practical, step-by-step application of these principles.

Compound Profile: this compound

A precise understanding of a compound's structural and chemical properties is the foundation of any in silico analysis.

| Property | Value | Source / Method |

| IUPAC Name | ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate | [] |

| CAS Number | 898777-75-8 | [] |

| Molecular Formula | C₁₄H₁₅F₃O₃ | [] |

| Molecular Weight | 288.26 g/mol | [] |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | [] |

| InChI Key | VHEJHSFDYVEWJV-UHFFFAOYSA-N | [] |

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a sequential, multi-stage process designed to build a comprehensive bioactivity profile. Each stage refines our understanding of the molecule's potential, from identifying its likely protein targets to assessing its drug-like properties.

Sources

The Strategic Utility of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, a seemingly unassuming γ-keto ester, has emerged as a pivotal synthetic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising an aromatic ketone, a flexible aliphatic chain, and a reactive ethyl ester—offers a powerful platform for the construction of complex molecular scaffolds. The strategic incorporation of the 3-trifluoromethylphenyl moiety imparts desirable physicochemical properties, such as enhanced metabolic stability and improved receptor binding affinity, making this intermediate particularly valuable in the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Introduction: The Emergence of a Versatile Synthetic Intermediate

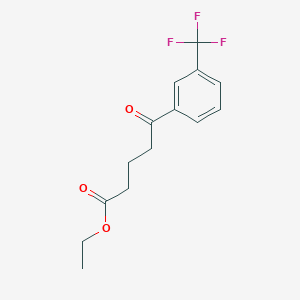

In the relentless pursuit of novel therapeutic agents, the design and synthesis of molecules with precisely tailored properties are paramount. This compound (Figure 1) has garnered significant attention as a key intermediate due to the convergence of three critical structural features:

-

The γ-Keto Ester Moiety: This functional group arrangement is a versatile precursor for a myriad of chemical transformations, including the synthesis of various heterocyclic systems like pyrazoles, pyridines, and pyrimidines, which form the core of many biologically active compounds.

-

The Flexible Pentanoate Chain: The five-carbon linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within a biological target's binding site. This chain can also be functionalized or cleaved as required by the synthetic strategy.

-

The 3-Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.

This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in constructing molecules of pharmaceutical interest.

Figure 1: Structure of this compound

| Property | Value |

| IUPAC Name | ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate |

| CAS Number | 898777-75-8 |

| Molecular Formula | C₁₄H₁₅F₃O₃ |

| Molecular Weight | 288.26 g/mol |

Synthesis of this compound: A Friedel-Crafts Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene or a similar trifluoromethyl-substituted aromatic compound. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a reactive acylium ion from an acylating agent, which then attacks the electron-rich aromatic ring.

Mechanistic Insight

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the trifluoromethylbenzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the sigma complex by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the desired ketone product.

Diagram 1: Generalized workflow of the Friedel-Crafts acylation for the synthesis of the title compound.

Experimental Protocol

The following protocol is adapted from established procedures for Friedel-Crafts acylation and provides a reliable method for the synthesis of this compound.

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Ethyl glutaryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of ethyl glutaryl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. After the addition is complete, add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Stir until all solids have dissolved. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the aliphatic chain protons (multiplets between 2.0 and 3.0 ppm), and the aromatic protons of the trifluoromethylphenyl ring (in the range of 7.5-8.2 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the aliphatic chain carbons, and the aromatic carbons, including the characteristic quartet for the trifluoromethyl group due to C-F coupling.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Applications as a Synthetic Building Block

The synthetic utility of this compound lies in its ability to serve as a precursor to a wide range of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.

Synthesis of Substituted Pyrazole Derivatives

A key application of this building block is in the synthesis of substituted pyrazole derivatives. The 1,4-dicarbonyl functionality of the γ-keto ester allows for facile cyclization with hydrazine derivatives to form the pyrazole ring system. These pyrazole-containing molecules are of significant interest in drug discovery, with many exhibiting a broad spectrum of biological activities.

Diagram 2: General scheme for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a Substituted Piperidinyl-Pyrazole Derivative

The following protocol, adapted from patent literature, demonstrates the use of this compound as a key intermediate in the synthesis of a more complex heterocyclic system.

-

Reductive Amination and Cyclization: Dissolve ethyl 5-oxo-5-(3-(trifluoromethyl)phenyl)pentanoate (1.0 eq) and tert-butyl carbazate (1.1 eq) in a mixture of tetrahydrofuran (THF) and acetic acid.

-

Stir the solution at room temperature, then add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether.

-

The resulting intermediate can then be further elaborated to yield the final piperidinyl-pyrazole target molecule.

This transformation highlights how the keto and ester functionalities of the starting material are strategically employed to construct a more complex, nitrogen-containing heterocyclic scaffold.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the strategic placement of reactive functional groups make it an ideal starting material for the construction of diverse and complex molecular architectures. The presence of the 3-trifluoromethylphenyl moiety offers a distinct advantage in the design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

- Note: As a language model, I am unable to provide real-time, clickable URLs.

-

WO2010098487A1: Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors. This patent describes the synthesis and use of this compound as an intermediate.

-

WO 2005/082855 A1: Substituted pyrazole derivatives, processes for their preparation and their use as pharmaceuticals. This patent provides a detailed synthetic protocol for the preparation of the title compound and its subsequent use in synthesizing pyrazole derivatives.

-

General Principles of Friedel-Crafts Acylation: For a comprehensive understanding of the reaction mechanism and conditions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

-

The Role of Fluorine in Medicinal Chemistry: For an overview of the impact of fluorine and trifluoromethyl groups in drug design, see reviews such as "The Role of Fluorine in Medicinal Chemistry" by Böhm et al. in ChemBioChem and "Fluorine in Medicinal Chemistry: Recent Therapeutic Applications and Synthesis" by Gillis et al. in the Journal of Medicinal Chemistry.

The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug Properties

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall "drug-like" characteristics.[1]

Enhanced Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[1][4]

Modulation of Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[1] This property is crucial for enhancing a drug's ability to cross cell membranes, including the blood-brain barrier, which can lead to improved efficacy for centrally acting drugs. However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[5] Therefore, the strategic placement of the CF3 group is critical to achieve the desired balance between membrane permeability and aqueous solubility.[3][6]

Altering Acidity and Basicity (pKa): Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[7][8] For instance, the introduction of a CF3 group on a phenyl ring can decrease the pKa of a neighboring carboxylic acid, making it more acidic. Conversely, it can decrease the pKa of an adjacent amine, making it less basic. This modulation of pKa can have profound effects on a drug's absorption, distribution, and target engagement, as the ionization state of a molecule influences its solubility, permeability, and ability to interact with biological targets.[9][10][11]

Conformational Control: Influencing Molecular Shape and Binding

The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can influence the preferred conformation of a molecule.[1][12] This can have significant implications for drug-receptor interactions, as the three-dimensional shape of a drug molecule is critical for its binding affinity and selectivity. The CF3 group can induce a specific torsional angle or restrict the rotation of a rotatable bond, thereby locking the molecule in a bioactive conformation.[12] This "conformational locking" can lead to a more potent and selective drug.

The Trifluoromethyl Group as a Bioisostere: A Versatile Mimic

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3), chloro (-Cl), and even the nitro (-NO2) group.[3][7] Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's properties while retaining its desired biological activity.

-

Methyl Group Replacement: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position and introduce favorable electronic and steric effects.[7]

-

Chloro Group Mimicry: The CF3 group has a similar steric volume to a chlorine atom, allowing it to mimic its spatial interactions within a binding pocket while offering distinct electronic properties.[3]

-

Nitro Group Replacement: In some cases, the CF3 group has been successfully used as a bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[13][14][15][16]

Trifluoromethyl-Containing Drugs: From Bench to Bedside

The successful application of trifluoromethylation in drug design is evident in the numerous FDA-approved drugs that contain this critical functional group.[9][17] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this strategy.

| Drug Name (Brand Name) | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant | Enhances lipophilicity, facilitating brain penetration and selective serotonin reuptake inhibition.[3][7][17] |

| Celecoxib (Celebrex) | Anti-inflammatory | Crucial for selective inhibition of the COX-2 enzyme.[1][7] |

| Efavirenz (Sustiva) | Antiretroviral | Contributes to the high potency of the drug as an HIV reverse transcriptase inhibitor.[7][17] |

| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group on the triazolopiperazine ring is essential for its potent and selective inhibition of the DPP-4 enzyme. |

| Aprepitant (Emend) | Antiemetic | The two trifluoromethyl groups on the phenyl ring contribute to its high binding affinity for the neurokinin-1 (NK-1) receptor. |

| Enzalutamide (Xtandi) | Anti-cancer | The trifluoromethyl group is a key feature for its potent androgen receptor antagonism. |

Synthetic Strategies for Trifluoromethylation: Accessing a Privileged Motif

The widespread use of the trifluoromethyl group in medicinal chemistry has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules.[18][19] These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.[20][21]

Nucleophilic Trifluoromethylation

This approach typically involves the use of a trifluoromethyl anion equivalent, such as trifluoromethyltrimethylsilane (TMSCF3), also known as Ruppert's reagent.[7] TMSCF3, in the presence of a fluoride source, can add to a variety of electrophiles, including aldehydes, ketones, and imines.

Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert's Reagent

-

Materials: Aldehyde (1.0 mmol), Ruppert's reagent (TMSCF3, 1.2 mmol), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol), and anhydrous Tetrahydrofuran (THF, 5 mL).

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add Ruppert's reagent dropwise to the stirred solution. d. Add the TBAF solution dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents deliver a "CF3+" equivalent to nucleophilic substrates.[22][23] Togni's reagents and Umemoto's reagents are popular examples of this class of compounds.[22] These reagents are particularly useful for the trifluoromethylation of arenes, heteroarenes, and enolates.

Experimental Protocol: Electrophilic Trifluoromethylation of an Indole using Togni's Reagent

-

Materials: Indole (1.0 mmol), Togni's reagent II (1.2 mmol), Zinc triflate (Zn(OTf)2, 0.2 mmol), and Dichloroethane (DCE, 5 mL).

-

Procedure: a. To a reaction vial, add the indole, Togni's reagent II, and zinc triflate. b. Add dichloroethane and stir the mixture at 60 °C. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM). e. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Radical Trifluoromethylation